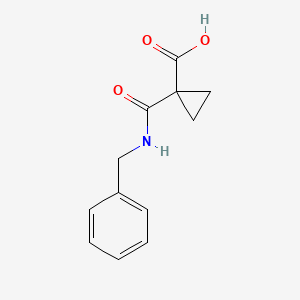
1-Benzylcarbamoyl-cyclopropanecarboxylic acid
説明
Synthesis Analysis
The synthesis of cyclopropane derivatives is a topic of interest in several papers. For instance, an enantioselective synthesis of a benzyl carbamate cyclohexyl derivative is described, which involves an iodolactamization as a key step . Another paper discusses the synthesis of 1,1-cyclopropane aminoketones, which are obtained by a tandem reaction of α-amino aryl ketones with vinyl sulfonium salts . Additionally, the Wittig olefination of a cyclopropanecarboxylate is used as a tool for the synthesis of cyclopropyl amino acids . These methods could potentially be adapted for the synthesis of "1-Benzylcarbamoyl-cyclopropanecarboxylic acid."
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is often confirmed using spectroscopic methods such as infrared (IR), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR) spectroscopy . These techniques would be essential in analyzing the molecular structure of "1-Benzylcarbamoyl-cyclopropanecarboxylic acid" to confirm its identity and purity.
Chemical Reactions Analysis
Cyclopropane derivatives can undergo various chemical reactions. The 1,3-dipolar cycloaddition reaction is one such reaction, which has been used to synthesize benzo[f]isoindole-1,3-dicarboxylates . Another example is the 1,3-dipolar cycloaddition of C-phenyl carbamoyl-N-phenyl nitrone with cyclopropane derivatives, which proceeds via an asynchronous concerted mechanism . These reactions demonstrate the reactivity of cyclopropane derivatives and could be relevant to the chemical reactions of "1-Benzylcarbamoyl-cyclopropanecarboxylic acid."
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives can vary widely. For example, the radical polymerization of certain cyclopropane monomers results in hard, transparent, crosslinked polymers, indicating the potential of these compounds in materials science . The solubility, melting point, and other physical properties would be important to characterize for "1-Benzylcarbamoyl-cyclopropanecarboxylic acid" as well.
科学的研究の応用
Synthesis and Chemical Structure
1-Benzylcarbamoyl-cyclopropanecarboxylic acid is related to various cyclopropane derivatives that have been studied for their unique chemical properties and synthesis methods. For instance, the synthesis of 1-(diethoxyphosphoryl)cyclopropanecarboxylates, closely related to 1-Benzylcarbamoyl-cyclopropanecarboxylic acid, was achieved using terminal 1,2-diols cyclic sulfates, demonstrating the versatility of cyclopropane derivatives in chemical synthesis (Krawczyk et al., 2010).
Biological Activity and Applications
Cyclopropane derivatives, including those similar to 1-Benzylcarbamoyl-cyclopropanecarboxylic acid, have attracted attention due to their biological activities. These compounds often inhibit enzymes selectively due to the properties of the cyclopropyl group. For instance, 1-aminocyclopropanecarboxylic acid (ACC) and its derivatives, which are structurally related, have been noted for their role as ethylene precursors in plants, influencing processes like ripening (Groth et al., 1993).
Structural Studies and Modeling
The structural analysis and modeling of compounds containing cyclopropane units, akin to 1-Benzylcarbamoyl-cyclopropanecarboxylic acid, reveal unique properties like the formation of eight-membered hydrogen-bonded rings, which could have implications in designing novel molecular structures (Abele et al., 1999).
Monitoring and Environmental Analysis
Cyclopropanecarboxylic acid derivatives have been utilized in methods developed for environmental monitoring, such as in the analysis of pyrethroid metabolites in human urine. This demonstrates their potential application in analytical chemistry and environmental health studies (Arrebola et al., 1999).
Organic Synthesis and Drug Development
The synthesis of enantiomerically pure 1-aminocyclopropylphosphonic acids, closely related to 1-Benzylcarbamoyl-cyclopropanecarboxylic acid, has been explored for their potential in developing new pharmaceuticals. Such studies highlight the significance of cyclopropane derivatives in medicinal chemistry (Meiresonne et al., 2012).
Safety And Hazards
特性
IUPAC Name |
1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-10(12(6-7-12)11(15)16)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPURTBBOFIUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylcarbamoyl-cyclopropanecarboxylic acid | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorophenoxy)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-methylpropan-1-one](/img/structure/B2503112.png)
![3-(4-Fluorophenyl)-6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2503113.png)
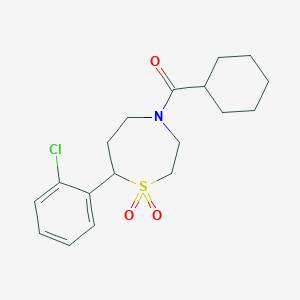
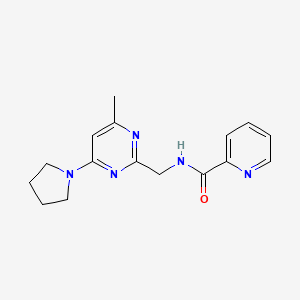
![3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2503119.png)
![2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine](/img/structure/B2503120.png)
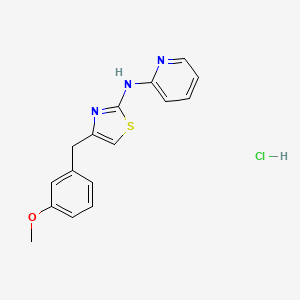
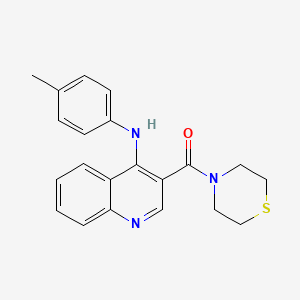
![4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2503125.png)
![[2-(Azepan-1-yl)pyridin-4-yl]methanamine](/img/structure/B2503126.png)
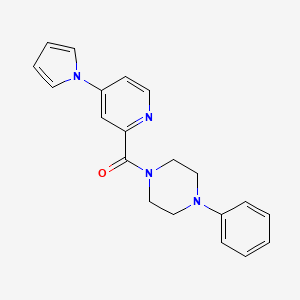

![N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2503132.png)
![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2503133.png)